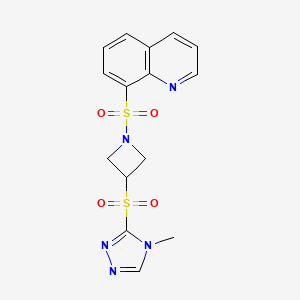

8-((3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)sulfonyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

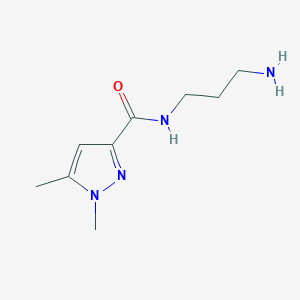

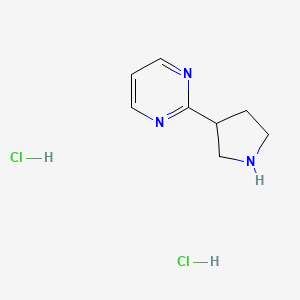

The compound is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2,4-triazoles involve reactions with amidrazones and aldehydes , or from arylidenearylthiosemicarbazides .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the 1,2,4-triazole ring, sulfonyl groups, and an azetidine ring. The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

In general, 1,2,4-triazoles can undergo a variety of chemical reactions. For example, they can react with various hydrazine hydrochloride salts to efficiently generate 1,5-disubstituted-1,2,4-triazole compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis of Quinoline Derivatives : A method for synthesizing 4-functionalized quinoline derivatives via a one-pot three-component reaction involving ethynyl ketene-S,S-acetals, arylamines, and aldehydes has been developed. This process, mediated by trifluoromethanesulfonic acid, allows for the production of quinoline derivatives under mild conditions, showcasing the chemical versatility of the quinoline scaffold for further functionalization (Yu‐Long Zhao et al., 2007).

Biological Activities

Anticancer Activity : Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety exhibited pronounced cancer cell growth inhibitory effects. The compounds showed selective activity against pancreatic and cervical cancer cell lines, suggesting the potential of quinoline derivatives as anticancer agents (Martyna Korcz et al., 2018).

Antitubercular and Antifungal Agents : Quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines have been synthesized and evaluated for their in vitro antibacterial and antimycobacterial activity. Some compounds were active against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (K. Thomas et al., 2011).

Antimicrobial Activity : A study on the antibacterial activity of novel 8-methoxy-4-methyl-quinoline derivatives showed potent antibacterial activity compared to the standard drug amphicillin. This highlights the antimicrobial potential of quinoline derivatives, which could lead to the development of new antimicrobial agents (Sheoraj Singh et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S2/c1-19-10-17-18-15(19)25(21,22)12-8-20(9-12)26(23,24)13-6-2-4-11-5-3-7-16-14(11)13/h2-7,10,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBUXWQWSINHJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2935812.png)

![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)

![N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935816.png)

![2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine](/img/structure/B2935820.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2935822.png)